N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide is a complex organic compound that features a furan ring, a tetrahydropyran ring, and an o-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under acidic or basic conditions.
Synthesis of the tetrahydro-2H-pyran-4-yl intermediate: This involves the cyclization of a suitable precursor, such as a diol, in the presence of an acid catalyst.
Coupling of intermediates: The furan-2-ylmethyl and tetrahydro-2H-pyran-4-yl intermediates are coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The acetamide group can be reduced to form corresponding amines.
Substitution: The o-tolyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and tetrahydropyran rings, along with the o-tolyloxy group, contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(p-tolyloxy)acetamide: Similar structure but with a p-tolyloxy group instead of an o-tolyloxy group.
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of an o-tolyloxy group.
Uniqueness
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide is unique due to the presence of the o-tolyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and specificity in various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(oxan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-15-5-2-3-7-18(15)24-14-19(21)20(13-17-6-4-10-23-17)16-8-11-22-12-9-16/h2-7,10,16H,8-9,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIUEJDPEYZUMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=CO2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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